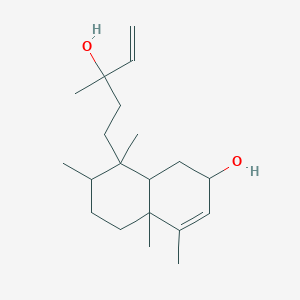
2 beta-Hydroxykolavelool
Overview
Description
2 beta-Hydroxykolavelool is a diterpenoid compound with the molecular formula C20H34O2. It is a natural product derived from plants such as Sagittaria trifolia . The compound is characterized by its complex structure, which includes multiple chiral centers and a hydroxyl group at the beta position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2 beta-Hydroxykolavelool typically involves multiple steps, starting from simpler diterpenoid precursors. The key steps include selective hydroxylation at the beta position and subsequent purification to achieve high purity levels. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. it can be extracted from natural sources such as Sagittaria trifolia using solvent extraction methods followed by chromatographic purification .
Chemical Reactions Analysis
Types of Reactions: 2 beta-Hydroxykolavelool undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2 beta-Hydroxykolavelool has several scientific research applications:
Chemistry: It is used as a model compound for studying diterpenoid synthesis and reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: It is used in the development of natural product-based pesticides and other agrochemicals
Mechanism of Action
The mechanism of action of 2 beta-Hydroxykolavelool involves its interaction with specific molecular targets and pathways. The hydroxyl group at the beta position plays a crucial role in its biological activity, allowing it to interact with enzymes and receptors. The compound can modulate signaling pathways involved in inflammation and microbial growth, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
2 beta-Hydroxykolavelool can be compared with other similar diterpenoid compounds, such as:
2-Oxokolavelool: Similar structure but with a ketone group instead of a hydroxyl group.
Kolavenol: Lacks the hydroxyl group at the beta position.
2-Oxokolavenol: Similar to 2-Oxokolavelool but with different stereochemistry.
16-Oxocleroda-3,13E-dien-15-oic acid: A diterpenoid with a different functional group arrangement.
Monomethyl kolavate: Contains a methyl group in place of the hydroxyl group.
These compounds share structural similarities but differ in their functional groups and stereochemistry, which can lead to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
(2S,4aR,7R,8S,8aR)-8-[(3R)-3-hydroxy-3-methylpent-4-enyl]-4,4a,7,8-tetramethyl-1,2,5,6,7,8a-hexahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-7-18(4,22)10-11-20(6)14(2)8-9-19(5)15(3)12-16(21)13-17(19)20/h7,12,14,16-17,21-22H,1,8-11,13H2,2-6H3/t14-,16-,17+,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIQUOCNAHKKPT-QIXFSGBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC(C)(C=C)O)CC(C=C2C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC[C@](C)(C=C)O)C[C@@H](C=C2C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



